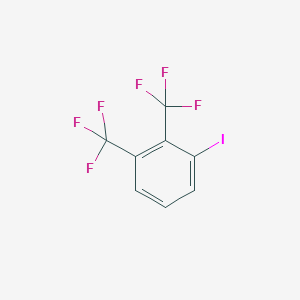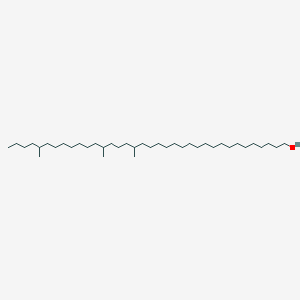
20,24,32-Trimethylhexatriacontan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20,24,32-Trimethylhexatriacontan-1-OL: is a long-chain primary fatty alcohol. It is a derivative of hexatriacontane, where three methyl groups are substituted at positions 20, 24, and 32, and a hydroxyl group is attached to the first carbon atom. This compound is part of a class of ultra-long-chain fatty alcohols, which are known for their significant roles in various biological and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20,24,32-Trimethylhexatriacontan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with hexatriacontane, a long-chain hydrocarbon.
Hydroxylation: The terminal hydroxyl group is introduced via oxidation of the terminal methyl group using reagents like potassium permanganate or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 20,24,32-Trimethylhexatriacontan-1-OL can undergo oxidation to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Hexatriacontanoic acid, hexatriacontanal.
Reduction: Hexatriacontane.
Substitution: Various alkyl halides depending on the substituting agent used.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound in studies of long-chain alcohols and their properties.
- Investigated for its role in the synthesis of complex organic molecules.
Biology:
- Studied for its potential role in cell membrane structure and function due to its long hydrophobic chain.
Medicine:
- Explored for its potential use in drug delivery systems, leveraging its ability to integrate into lipid bilayers.
Industry:
- Utilized in the production of surfactants and emulsifiers.
- Employed in the formulation of cosmetics and personal care products due to its moisturizing properties .
Mécanisme D'action
The mechanism of action of 20,24,32-Trimethylhexatriacontan-1-OL involves its integration into lipid bilayers due to its long hydrophobic chain. This integration can affect membrane fluidity and permeability. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interaction with other molecules and cellular components .
Comparaison Avec Des Composés Similaires
Triacontan-1-ol: A long-chain primary fatty alcohol with a similar structure but without the methyl substitutions.
Tetratriacontan-1-ol: Another long-chain alcohol with a longer carbon chain but no methyl substitutions.
32-Methyltetratriacontan-1-ol: Similar in structure but with only one methyl substitution at position 32
Uniqueness: 20,24,32-Trimethylhexatriacontan-1-OL is unique due to its specific pattern of methyl substitutions, which can influence its physical and chemical properties, such as melting point, solubility, and reactivity. These unique properties make it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
121690-65-1 |
|---|---|
Formule moléculaire |
C39H80O |
Poids moléculaire |
565.1 g/mol |
Nom IUPAC |
20,24,32-trimethylhexatriacontan-1-ol |
InChI |
InChI=1S/C39H80O/c1-5-6-30-37(2)31-26-22-20-23-27-33-39(4)35-29-34-38(3)32-25-21-18-16-14-12-10-8-7-9-11-13-15-17-19-24-28-36-40/h37-40H,5-36H2,1-4H3 |
Clé InChI |
KYWQYNRZOJSPNQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)CCCCCCCC(C)CCCC(C)CCCCCCCCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
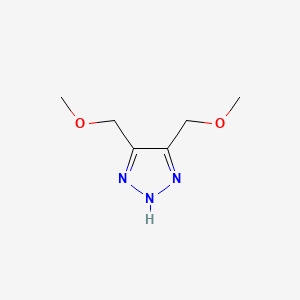
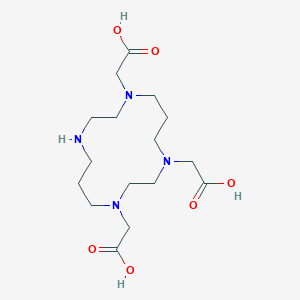


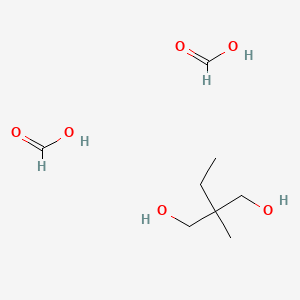
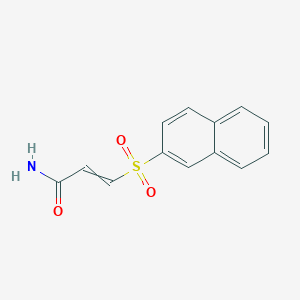
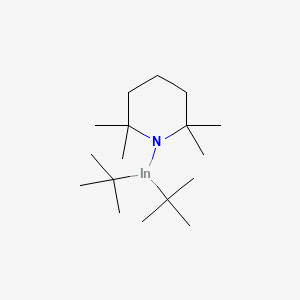


![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)
